molecular formula C12H21NO3 B1376918 Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1375107-55-3

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1376918
M. Wt: 227.3 g/mol
InChI Key: MKNKWFWSGQZKQT-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is an organic intermediate . It is also known as 1-Oxa-6-azaspiro [2.5]octane-6-carboxylic Acid tert-Butyl Ester .


Synthesis Analysis

This compound can be prepared by the reaction of N-Boc-4-piperidone with trimethylsulfoxonium iodide .


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO3 . The InChI Key is ULSBMKGFFFMGOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder or crystal . . The melting point ranges from 55.0 to 59.0 °C .

Scientific Research Applications

Thermophysical Properties and Environmental Behavior

The investigation into ethers like methyl tert-butyl ether (MTBE) reveals their role in enhancing gasoline's octane rating and reducing exhaust pollution. A comprehensive review by Marsh et al. (1999) provides detailed insights into the thermophysical property measurements of mixtures containing MTBE and other ethers, highlighting their significance in improving fuel efficiency and environmental impact Marsh et al., 1999.

Biodegradation and Environmental Fate

A critical aspect of research involves understanding the biodegradation and environmental fate of ethers. Studies have demonstrated the aerobic and anaerobic biodegradation pathways of MTBE, suggesting potential mechanisms for mitigating environmental contamination. Schmidt et al. (2004) discuss the microbial degradation of MTBE and tert-butyl alcohol in the subsurface, providing valuable insights into the environmental management of ether pollutants Schmidt et al., 2004.

Synthetic Routes and Industrial Applications

Synthetic pathways for related ethers have been explored for their industrial applications, especially in pharmaceuticals. Mi (2015) reviews the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which shares structural similarities with the compound , underscoring the importance of these compounds in medicinal chemistry Mi, 2015.

properties

IUPAC Name

tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-12(8-15-12)5-6-13(9)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKWFWSGQZKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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